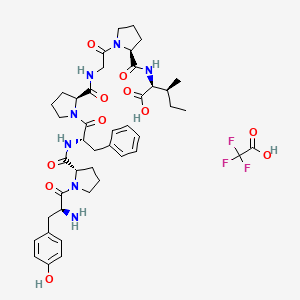

beta-Casomorphin, bovine trifluoroacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

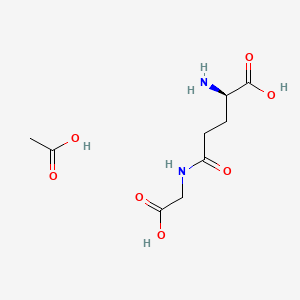

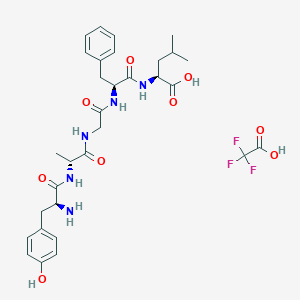

β-Casomorphin, bovine TFA (72122-62-4) is a peptide derived from the digestion of bovine milk protein casein. It is known for its opioid activity, binding to opioid receptors with an IC50 value of 14 μM . The peptide sequence of β-Casomorphin, bovine is Tyr-Pro-Phe-Pro-Gly-Pro-Ile .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

Die Synthese von β-Casomorphin, bovin, erfolgt typischerweise durch Festphasenpeptidsynthese (SPPS). Diese Methode ermöglicht die sequenzielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst:

Kupplung: Jede Aminosäure wird aktiviert und an das harzgebundene Peptid gekoppelt.

Entschützen: Temporäre Schutzgruppen an den Aminosäuren werden entfernt.

Spaltung: Das fertige Peptid wird vom Harz abgespalten und gereinigt.

Industrielle Produktionsmethoden

Die industrielle Produktion von β-Casomorphin, bovin, folgt ähnlichen Prinzipien, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer werden oft eingesetzt, um die Effizienz und Ausbeute zu erhöhen. Der Prozess umfasst:

Automatisierte SPPS: Einsatz von Maschinen zur Automatisierung der Kupplungs- und Entschützungsschritte.

Reinigung: Hochleistungsflüssigkeitschromatographie (HPLC) wird zur Reinigung des Peptids verwendet.

Lyophilisierung: Das gereinigte Peptid wird gefriergetrocknet, um es zu lagern und zu transportieren.

Analyse Chemischer Reaktionen

Arten von Reaktionen

β-Casomorphin, bovin, kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Reaktionen mit Oxidationsmitteln können das Peptid modifizieren, insbesondere am Tyrosinrest.

Reduktion: Reduktionsmittel können Disulfidbrücken beeinflussen, falls vorhanden.

Substitution: Aminosäurereste können substituiert werden, um Analoga mit unterschiedlichen Eigenschaften zu erzeugen.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wasserstoffperoxid, Ameisensäure.

Reduktionsmittel: Dithiothreitol (DTT), β-Mercaptoethanol.

Substitutionsreagenzien: Aminosäurederivate, Kupplungsreagenzien wie HATU oder DIC.

Hauptprodukte

Oxidierte Peptide: Modifizierte Peptide mit veränderter Aktivität.

Reduzierte Peptide: Peptide mit reduzierten Disulfidbrücken.

Substituierte Analoga: Peptide, bei denen eine oder mehrere Aminosäuren ersetzt wurden.

Wissenschaftliche Forschungsanwendungen

Chemie

β-Casomorphin, bovin, wird in Studien zur Peptidsynthese und -modifikation verwendet. Es dient als Modellverbindung für die Entwicklung neuer Synthesemethoden und das Verständnis des Peptidverhaltens.

Biologie

In der biologischen Forschung wird β-Casomorphin, bovin, auf seine Interaktion mit Opioidrezeptoren untersucht. Es hilft, die Rolle von Opioidpeptiden in physiologischen Prozessen zu verstehen.

Medizin

β-Casomorphin, bovin, hat aufgrund seiner opioidartigen Aktivität potenzielle therapeutische Anwendungen. Es wird zur Schmerzbehandlung und Behandlung von Opioid-assoziierten Störungen untersucht.

Industrie

In der Lebensmittelindustrie wird β-Casomorphin, bovin, auf seine Auswirkungen auf die menschliche Gesundheit untersucht, insbesondere im Zusammenhang mit Milchverzehr und seinen möglichen Auswirkungen auf Erkrankungen wie Autismus und Schizophrenie.

Wirkmechanismus

β-Casomorphin, bovin, entfaltet seine Wirkung durch Bindung an Opioidrezeptoren im Gehirn und in anderen Geweben. Diese Bindung ahmt die Wirkung von endogenen Opioiden nach, was zu analgetischen und sedativen Wirkungen führt. Die wichtigsten molekularen Ziele sind die μ-Opioidrezeptoren, die die Wirkung der Verbindung auf die Schmerzempfindung und die Stimmung vermitteln .

Wirkmechanismus

β-Casomorphin, bovine exerts its effects by binding to opioid receptors in the brain and other tissues. This binding mimics the action of endogenous opioids, leading to analgesic and sedative effects. The primary molecular targets are the μ-opioid receptors, which mediate the compound’s effects on pain perception and mood .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

β-Casomorphin-5: Ein kürzeres Peptid mit ähnlicher opioidartiger Aktivität.

α-Casomorphin: Ein weiteres aus Kasein gewonnenes Peptid mit opioidartigen Eigenschaften.

γ-Casomorphin: Eine Variante mit unterschiedlicher Aminosäuresequenz und Aktivität.

Einzigartigkeit

β-Casomorphin, bovin, ist aufgrund seiner spezifischen Sequenz (Tyr-Pro-Phe-Pro-Gly-Pro-Ile) und seiner starken Affinität zu Opioidrezeptoren einzigartig. Dies macht es besonders nützlich für Studien zur Interaktion mit Opioidrezeptoren und für potenzielle therapeutische Anwendungen.

Wenn Sie weitere Fragen haben oder nähere Informationen benötigen, zögern Sie bitte nicht, uns zu kontaktieren!

Eigenschaften

Molekularformel |

C43H56F3N7O11 |

|---|---|

Molekulargewicht |

903.9 g/mol |

IUPAC-Name |

(2S,3S)-2-[[(2S)-1-[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C41H55N7O9.C2HF3O2/c1-3-25(2)35(41(56)57)45-38(53)32-13-7-19-46(32)34(50)24-43-36(51)31-12-8-21-48(31)40(55)30(23-26-10-5-4-6-11-26)44-37(52)33-14-9-20-47(33)39(54)29(42)22-27-15-17-28(49)18-16-27;3-2(4,5)1(6)7/h4-6,10-11,15-18,25,29-33,35,49H,3,7-9,12-14,19-24,42H2,1-2H3,(H,43,51)(H,44,52)(H,45,53)(H,56,57);(H,6,7)/t25-,29-,30-,31-,32-,33-,35-;/m0./s1 |

InChI-Schlüssel |

MBVXUCKLZYCWCH-LCYFTJHISA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CC=C(C=C5)O)N.C(=O)(C(F)(F)F)O |

Kanonische SMILES |

CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)N.C(=O)(C(F)(F)F)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aR,6aS)-2-methyl-5-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole;hydrochloride](/img/structure/B10825165.png)

![2,2-dimethylpropanoyloxymethyl 6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride](/img/structure/B10825167.png)

![[(1S,3S,5S,8S,9R,11R,14R,16S,17R,18S,19S)-10-acetyloxy-9,19-dihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] acetate](/img/structure/B10825195.png)

![[(2S)-3-acetyloxy-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B10825202.png)

![(5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-17-[(5R)-4,5,6-trihydroxy-6-methylheptan-2-yl]-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10825214.png)

![Morpholine, 4-[3-(2-chloro-4-pyridinyl)-3-[4-(1,1-dimethylethyl)phenyl]-1-oxo-2-propenyl]-(9CI); 3-(2-Chloro-4-pyridinyl)-3-[4-(1,1-dimethylethyl)phenyl]-1-(4-morpholinyl)-2-propen-1-one; Bimalin; Pyrimorph](/img/structure/B10825226.png)